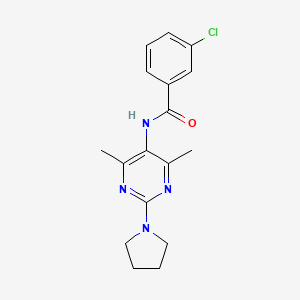

![molecular formula C11H17N3S B2744734 2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide CAS No. 860609-83-2](/img/structure/B2744734.png)

2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, 2,4-Ditert butyl phenol was extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide” are not specified in the sources I have .Applications De Recherche Scientifique

Antioxidant Activity

A study by Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides, including derivatives similar to 2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide, by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate. These compounds exhibited excellent antioxidant activity, highlighting the potential therapeutic applications of such molecules in oxidative stress-related conditions (Ștefania-Felicia Bărbuceanu et al., 2014).

Fluorescence Probing

Shi et al. (2016) developed a simple-structured hydrazinecarbothioamide derivative as a dual-channel optical probe for detecting Hg2+ and Ag+. The compound demonstrated "turn-off" fluorescence alterations upon the addition of Hg2+ and a fluorescence bathochromic shift with Ag+, indicating its potential as a sensitive tool for environmental and biological monitoring of these heavy metals (W. Shi et al., 2016).

Solvent Effects on Charge Transfer

Nelsen et al. (2001) examined electron transfer parameters from the optical spectra of intervalence bis(hydrazine) radical cations, involving derivatives like this compound. The study provides insight into how solvent effects influence the optical transition energy and solvent reorganization energy, contributing to a deeper understanding of the solvent’s role in electronic properties of such compounds (S. Nelsen et al., 2001).

Corrosion Inhibition

Ebenso et al. (2010) investigated thiosemicarbazides, structurally related to this compound, as corrosion inhibitors for mild steel in acidic solutions. These compounds showed promising results in preventing corrosion, suggesting applications in industrial metal protection (E. Ebenso et al., 2010).

Propriétés

IUPAC Name |

(4-tert-butylanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h4-7,13H,1-3H3,(H3,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCPJGDYJAJKDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)

![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)

![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)